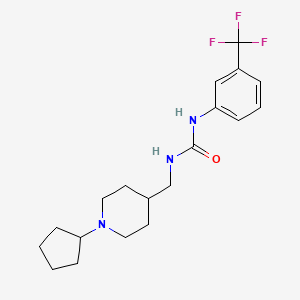
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a synthetic organic compound, notable for its distinct quinoline backbone. It is distinguished by the presence of sulfonamide and sulfonyl functional groups, which confer unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves multiple steps:
Formation of Quinoline Core: : Initial cyclization reaction forms the quinoline skeleton.
Introduction of Methyl and Propylsulfonyl Groups: : Substitution reactions introduce methyl and propylsulfonyl groups.
Sulfonamide Functionalization: : A nucleophilic substitution reaction introduces the sulfonamide group at a strategic position.
Industrial Production Methods
In an industrial setting, large-scale production of this compound typically employs:
Flow Chemistry: : Continuous flow reactors for controlled synthesis.
Catalysts: : Use of specific catalysts to enhance reaction rates and selectivity.
Optimized Conditions: : Temperature, pressure, and solvent choices are meticulously optimized.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound undergoes oxidation, yielding various quinoline derivatives.
Reduction: : Reduction reactions produce tetrahydroquinoline derivatives.
Substitution: : Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, sulfonic acids, and nitric acid.
Major Products
Oxidation Products: : Quinoline N-oxides.
Reduction Products: : Dihydro- and tetrahydroquinolines.
Substitution Products: : Halogenated quinolines, nitroquinolines, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Functions as a ligand in catalytic reactions.
Biology
Pharmacological Studies: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: : Explored as a potential scaffold for new therapeutic agents.
Industry
Material Science: : Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The compound's mechanism of action typically involves:
Molecular Targets: : Binding to specific proteins or enzymes.
Pathways: : Modulation of biochemical pathways, such as those involved in inflammation or cell signaling.
Structure-Activity Relationship (SAR): : The presence of sulfonyl and sulfonamide groups influences its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Dual Sulfonyl Groups: : The presence of both sulfonamide and sulfonyl groups is relatively rare, giving it unique chemical and biological properties.
Similar Compounds
Quinoline Derivatives: : Compounds like 4-hydroxyquinoline and 8-aminoquinoline.
Sulfonamide Derivatives: : Sulfamethoxazole and sulfasalazine.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-11-15(7-8-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPVWUIOSGIXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)


![6-Bromo-8-methoxy-imidazo[1,2-A]pyridine](/img/structure/B2371375.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)



![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)


![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
